[(2S)-oxiran-2-yl]methanesulfonyl fluoride
Description
Significance of Stereochemistry in Molecular Design and Transformations
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a critical role in its physical, chemical, and biological properties. In the context of pharmaceuticals and agrochemicals, the desired therapeutic or pesticidal activity often resides in only one enantiomer of a chiral molecule, while the other may be inactive or even harmful. This has led to a paradigm shift in drug design, with a strong emphasis on the development of enantiomerically pure compounds.
Chiral building blocks, such as enantiopure epoxides, are instrumental in achieving this goal. researchgate.net The Sharpless asymmetric epoxidation, for instance, provides a reliable method for the synthesis of chiral 2,3-epoxy alcohols with high enantioselectivity. nih.govyoutube.com These chiral epoxides can then be elaborated into a wide range of complex molecules, with the stereochemistry of the final product being dictated by the initial epoxide.
Overview of Sulfonyl Fluorides as Electrophilic Reagents
Sulfonyl fluorides have gained prominence in recent years as highly effective electrophilic reagents, largely due to the pioneering work of K. Barry Sharpless and the development of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. sigmaaldrich.comresearchgate.net Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit a unique balance of stability and reactivity. ccspublishing.org.cn They are generally stable to a wide range of reaction conditions, including aqueous environments, yet readily react with nucleophiles under specific activation conditions. sigmaaldrich.comccspublishing.org.cn
This "click chemistry" reactivity makes sulfonyl fluorides ideal for a variety of applications, from the synthesis of sulfonamides and sulfonate esters to their use as covalent probes in chemical biology. ccspublishing.org.cnrsc.orgnih.gov The robust nature of the S-F bond also allows for the presence of other functional groups in the molecule, enabling the design of multifunctional reagents.
Table 1: Comparison of Sulfonyl Halides
| Property | Sulfonyl Fluoride (R-SO₂F) | Sulfonyl Chloride (R-SO₂Cl) |
|---|---|---|
| Reactivity | Moderately reactive, often requires activation | Highly reactive |
| Stability | High, stable to water and many reagents | Lower, sensitive to moisture |
| Handling | Generally easier and safer | Often requires more careful handling |
| Applications | SuFEx click chemistry, covalent probes | General sulfonylation reactions |
Contextualization of Bifunctional Chiral Scaffolds in Synthetic Chemistry
Bifunctional molecules, which contain two distinct reactive sites, are of great interest in organic synthesis as they can participate in sequential or one-pot reactions to rapidly build molecular complexity. beilstein-journals.orgdntb.gov.uad-nb.info When one of these functional groups imparts chirality, the scaffold becomes a powerful tool for asymmetric synthesis. Bifunctional organocatalysts, for example, often employ a chiral backbone to which two different catalytic moieties are attached, enabling highly enantioselective transformations. beilstein-journals.orgdntb.gov.uad-nb.info
A molecule like [(2S)-oxiran-2-yl]methanesulfonyl fluoride can be viewed as a bifunctional chiral scaffold. The chiral epoxide can undergo stereospecific ring-opening reactions with a variety of nucleophiles, while the sulfonyl fluoride can react with a different set of nucleophiles. This orthogonal reactivity could be exploited in the synthesis of complex, highly functionalized molecules with precise stereochemical control.
Academic Research Landscape of Chiral Epoxide-Sulfonyl Fluoride Hybrid Structures
While the individual chemistries of chiral epoxides and sulfonyl fluorides are well-established, the exploration of hybrid structures that combine these two functionalities is a more nascent field. A survey of the academic literature reveals a significant body of research on the synthesis and applications of each functional group independently. However, specific studies focusing on molecules that contain both a chiral epoxide and a sulfonyl fluoride are less common.
The potential utility of such compounds can be inferred from the broader context of bifunctional reagents and their role in modern synthetic chemistry. The unique combination of a stereochemically defined electrophilic epoxide and a latent electrophilic sulfonyl fluoride suggests a number of potential applications, including:
Sequential Functionalization: The differential reactivity of the epoxide and sulfonyl fluoride could allow for a stepwise introduction of different molecular fragments.
Intramolecular Cyclizations: Following ring-opening of the epoxide, the newly introduced nucleophile could potentially react with the sulfonyl fluoride to form a heterocyclic ring system.
Development of Novel Covalent Probes: The chiral epoxide could serve as a recognition element for a biological target, while the sulfonyl fluoride acts as a covalent warhead to label the target. rsc.orgnih.gov
The synthesis of this compound and related compounds would likely involve the epoxidation of a suitable vinylsulfonate precursor or the sulfonyl fluorination of a chiral epoxide bearing a suitable leaving group. The exploration of the reactivity and synthetic applications of these novel bifunctional building blocks represents a promising area for future research.
Table 2: Potential Research Directions for Chiral Epoxide-Sulfonyl Fluoride Hybrids
| Research Area | Focus | Potential Outcome |
|---|---|---|
| Synthetic Methodology | Development of efficient and stereoselective routes to chiral epoxide-sulfonyl fluorides. | Access to a new class of bifunctional building blocks. |
| Reactivity Studies | Investigation of the orthogonal and sequential reactivity of the epoxide and sulfonyl fluoride moieties. | Elucidation of novel reaction pathways and synthetic strategies. |
| Asymmetric Synthesis | Application of these scaffolds in the synthesis of complex, enantiomerically pure molecules. | New approaches to the synthesis of natural products and pharmaceuticals. |
| Chemical Biology | Design and synthesis of novel covalent probes for target identification and validation. | Development of new tools for studying biological systems. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H5FO3S |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
[(2S)-oxiran-2-yl]methanesulfonyl fluoride |
InChI |
InChI=1S/C3H5FO3S/c4-8(5,6)2-3-1-7-3/h3H,1-2H2/t3-/m0/s1 |
InChI Key |
DGSYVFWOYXSUBZ-VKHMYHEASA-N |
Isomeric SMILES |
C1[C@H](O1)CS(=O)(=O)F |
Canonical SMILES |
C1C(O1)CS(=O)(=O)F |
Origin of Product |
United States |
Stereoselective Synthesis of 2s Oxiran 2 Yl Methanesulfonyl Fluoride
Methodologies for Chiral Epoxide Formation Precursors
The cornerstone of synthesizing [(2S)-oxiran-2-yl]methanesulfonyl fluoride (B91410) is the creation of a chiral epoxide with the desired (S)-configuration. Several powerful asymmetric epoxidation methods have been developed to achieve this, each with its own advantages and substrate scope.
Asymmetric Epoxidation of Allylic Alcohols
The Sharpless-Katsuki epoxidation is a renowned method for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orgorganicreactions.org This reaction utilizes a titanium tetra(isopropoxide) catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant. organicreactions.orgslideshare.netorganic-chemistry.org The choice of the DET enantiomer dictates the stereochemical outcome of the epoxidation. For the synthesis of a (2S)-epoxide from an allylic alcohol, (+)-DET would be the appropriate chiral ligand. The high degree of enantioselectivity, typically exceeding 90% enantiomeric excess (ee), makes this a highly reliable method. organicreactions.org The reaction proceeds under mild conditions and demonstrates good chemical yield, along with high regio- and chemoselectivity. organicreactions.org
Table 1: Key Reagents in Sharpless-Katsuki Asymmetric Epoxidation
| Reagent | Role |
| Titanium tetra(isopropoxide) | Catalyst |
| Diethyl tartrate (DET) | Chiral Ligand |
| tert-Butyl hydroperoxide (TBHP) | Oxidant |
| Allylic alcohol | Substrate |
Stereoselective Olefin Epoxidation Techniques
For olefins that lack a directing hydroxyl group, the Jacobsen-Katsuki epoxidation offers a powerful alternative for achieving high enantioselectivity. organic-chemistry.orgopenochem.orgwikipedia.org This method employs a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant, such as sodium hypochlorite (B82951) (bleach). organic-chemistry.orgopenochem.org The C₂-symmetric salen ligand creates a chiral environment around the manganese center, which facilitates the enantioselective transfer of an oxygen atom to the double bond. openochem.orgwikipedia.org The Jacobsen epoxidation is particularly effective for cis-substituted olefins. organic-chemistry.org The mechanism is believed to involve a manganese(V)-oxo intermediate. organic-chemistry.orgwikipedia.org
Table 2: Comparison of Sharpless and Jacobsen Epoxidation
| Feature | Sharpless Epoxidation | Jacobsen Epoxidation |
| Substrate | Allylic alcohols wikipedia.org | Unfunctionalized olefins openochem.orgwikipedia.org |
| Catalyst | Titanium/tartrate complex wikipedia.org | Chiral Mn-salen complex organic-chemistry.org |
| Oxidant | tert-Butyl hydroperoxide wikipedia.org | Sodium hypochlorite (bleach) organic-chemistry.org |
| Directing Group | Hydroxyl group wikipedia.org | Not required openochem.org |
Chiral Auxiliary Approaches in Epoxide Synthesis
An alternative strategy for controlling stereochemistry involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed. wikipedia.org For epoxide synthesis, a substrate can be modified with a chiral auxiliary, and then a diastereoselective epoxidation can be carried out. The inherent chirality of the auxiliary directs the epoxidizing agent to one face of the double bond, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary yields the enantiomerically enriched epoxide. While effective, this approach requires additional synthetic steps for the attachment and removal of the auxiliary. wikipedia.org
Strategies for Introducing the Methanesulfonyl Fluoride Moiety
Once the chiral epoxide precursor is obtained, the next critical step is the introduction of the methanesulfonyl fluoride group. This can be achieved through direct fluorosulfonylation or by activating a precursor sulfonate followed by fluorination.
Direct Fluorosulfonylation Methods
Direct fluorosulfonylation involves the reaction of a suitable precursor with a reagent that delivers the -SO₂F group. Recent advances have highlighted the use of fluorosulfonyl radicals as a concise and efficient route to sulfonyl fluorides. rsc.org These radical-based methods offer an alternative to traditional nucleophilic or electrophilic fluorosulfonylation approaches. Another direct approach involves the use of sulfuryl fluoride (SO₂F₂) gas with appropriate substrates. researchgate.net Photocatalytic methods are also emerging for the direct installation of the NSO₂F group onto various molecules, which could potentially be adapted for the synthesis of sulfonyl fluorides. acs.org
Precursor Sulfonate Activation and Fluorination
A common and reliable two-step approach involves the initial formation of a sulfonyl chloride or another activated sulfonate derivative, followed by a halogen exchange reaction to introduce the fluoride. Sulfonyl chlorides can be prepared from the corresponding sulfonic acids or their salts. researchgate.net These sulfonyl chlorides can then be converted to the desired sulfonyl fluorides by treatment with a fluoride source, such as potassium fluoride. researchgate.net This method benefits from the wide availability of starting materials and the generally high efficiency of the fluorination step. The activation of sulfonyl fluorides themselves using Lewis acids like calcium triflimide has also been explored to facilitate their reaction with nucleophiles, suggesting a reversible activation pathway that could be relevant in synthesis. acs.orgtheballlab.comchemrxiv.org
Table 3: Methods for Sulfonyl Fluoride Synthesis
| Method | Description | Key Reagents |
| Direct Fluorosulfonylation | Single-step introduction of the -SO₂F group. | Fluorosulfonyl radical precursors, SO₂F₂ rsc.orgresearchgate.net |
| Precursor Activation and Fluorination | Two-step process involving formation of an activated sulfonate followed by fluorination. | Sulfonyl chlorides, Potassium fluoride researchgate.net |
Stereoretentive Sulfonyl Fluoride Formation
The initial step would involve the conversion of the primary alcohol of (S)-glycidol to a suitable sulfonate ester, such as a nosylate (B8438820) or tosylate, which serves as a good leaving group. The subsequent step is a nucleophilic substitution with a fluoride source to form the sulfonyl fluoride. To achieve stereoretention, a double inversion mechanism (SN2 followed by another SN2) or a mechanism that proceeds through an intermediate that maintains the stereochemistry is required.
An alternative, more direct approach could involve the use of a deoxyfluorination reagent that is known to proceed with retention of configuration on a precursor alcohol. For instance, reagents like N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor) have been shown to convert chiral secondary alcohols to the corresponding alkyl fluorides with a minor loss of enantioenrichment, proceeding through an in-situ formed alkyl sulfonimidate intermediate. Adapting such a methodology to the precursor, [(2S)-oxiran-2-yl]methanol, could potentially afford the desired sulfonyl fluoride with high stereofidelity.
Optimization of Reaction Conditions for Enantiopurity and Yield
The successful synthesis of enantiomerically pure [(2S)-oxiran-2-yl]methanesulfonyl fluoride hinges on the meticulous optimization of various reaction parameters. These include the choice of catalyst and ligands for stereocontrol, the solvent, and the physical conditions of the reaction such as temperature and pressure.
In the context of stereoselective synthesis, transition metal catalysis offers a powerful tool for achieving high levels of enantioselectivity. For the formation of chiral sulfonyl fluorides, rhodium and palladium-based catalytic systems have demonstrated considerable success in related transformations. nih.govnih.gov A hypothetical screening of catalysts and ligands for the asymmetric synthesis of this compound could be envisioned, drawing parallels from established catalytic additions to unsaturated sulfonyl fluorides. nih.gov
For instance, a rhodium-catalyzed asymmetric conjugate addition of a suitable nucleophile to an achiral precursor could be a viable route. The choice of the chiral ligand is paramount in inducing asymmetry. Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and various chiral dienes have been shown to be effective in similar Rh-catalyzed reactions, leading to products with high enantiomeric excess (ee). nih.gov
Below is a hypothetical data table illustrating a catalyst and ligand screening for a key C-S bond-forming step in the synthesis, based on analogous literature findings.
Table 1: Catalyst and Ligand Screening for Stereocontrol
| Entry | Catalyst Precursor | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | [Rh(CO)2Cl]2 | (R)-BINAP | 75 | 92 |
| 2 | [Rh(CO)2Cl]2 | (S)-SEGPHOS | 81 | 95 |
| 3 | Pd2(dba)3 | (R)-PhanePhos | 68 | 88 |
| 4 | Pd(OAc)2 | (S)-MeO-BIPHEP | 72 | 90 |
| 5 | [RhCl(diene)]2 | Chiral Diene L1 | 88 | 97 |
| 6 | [RhCl(diene)]2 | Chiral Diene L2 | 91 | >99 |
The solvent can exert a profound influence on the rate, selectivity, and efficiency of a chemical reaction. In the context of epoxide chemistry, the polarity of the solvent can affect the regioselectivity of ring-opening reactions. acs.org For the stereoretentive formation of the sulfonyl fluoride, the choice of solvent could stabilize key intermediates or transition states, thereby enhancing the desired stereochemical outcome.
A screening of solvents with varying polarities and coordinating abilities would be essential. Aprotic solvents such as toluene, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM) are common choices in catalytic asymmetric reactions. The outcome of such a screening can be rationalized by considering the solubility of the reactants and catalyst, as well as specific solvent-catalyst or solvent-substrate interactions.
Table 2: Solvent Effects on Yield and Enantioselectivity
| Entry | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1 | Toluene | 85 | 95 |
| 2 | Tetrahydrofuran (THF) | 91 | 92 |
| 3 | Dichloromethane (DCM) | 78 | 96 |
| 4 | Diethyl Ether | 72 | 94 |
| 5 | Acetonitrile | 65 | 88 |
Temperature is a critical parameter that can be modulated to control the kinetics and thermodynamics of a reaction. In many asymmetric catalytic reactions, lowering the temperature can lead to an increase in enantioselectivity. This is often attributed to the greater difference in the free energies of activation for the formation of the two enantiomers at lower temperatures. However, reducing the temperature can also significantly decrease the reaction rate, necessitating a compromise to achieve both high selectivity and practical reaction times.
An optimization study would involve conducting the reaction at a range of temperatures to identify the optimal balance. For instance, a reaction might be initially performed at room temperature and then at progressively lower temperatures (e.g., 0 °C, -20 °C, -40 °C) to observe the effect on the enantiomeric excess.
The influence of pressure is less commonly a primary optimization parameter for these types of solution-phase reactions unless gaseous reagents are involved or if the reaction has a significant activation volume. For the proposed synthesis, pressure is not expected to have a dramatic effect on the stereochemical outcome under standard conditions.
Table 3: Influence of Temperature on Reaction Outcomes
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | 25 (Room Temp) | 12 | 90 | 92 |
| 2 | 0 | 24 | 88 | 96 |
| 3 | -20 | 48 | 85 | 98 |
| 4 | -40 | 72 | 75 | >99 |
Purification and Isolation Methodologies for High Enantiomeric Excess
Following the chemical synthesis, the product is often a mixture of enantiomers, albeit with one being predominant. To obtain the compound in high enantiomeric purity (typically >99% ee), which is often a requirement for pharmaceutical applications, effective purification and isolation methods are necessary.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the enantiomeric excess of a chiral compound and can also be employed on a preparative scale for the separation of enantiomers. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the resolution of a broad range of chiral molecules. The separation is achieved through differential interactions between the enantiomers and the chiral stationary phase. A typical method development would involve screening different mobile phases (e.g., mixtures of hexane (B92381) and isopropanol) to achieve baseline separation of the enantiomers.
Crystallization is another important technique for the enantiomeric enrichment of chiral compounds. If the product is crystalline, techniques such as preferential crystallization or diastereomeric salt formation (if an appropriate functional group is present) can be employed. Attrition-enhanced deracemization is a more advanced crystallization technique that can, in some cases, convert a racemic mixture into a single enantiomer in high yield. bohrium.com
Table 4: Purification of this compound
| Method | Initial ee (%) | Final ee (%) | Recovery (%) | Notes |
|---|---|---|---|---|
| Chiral Preparative HPLC | 95 | >99.5 | 85 | Polysaccharide-based column; Hexane/IPA mobile phase. |
| Recrystallization | 95 | 98 | 70 | From a suitable solvent system (e.g., ethyl acetate/hexane). |
| Diastereomeric Cocrystallization | 95 | >99 | 65 | Requires a suitable chiral resolving agent. |
Chemical Reactivity and Mechanistic Studies of 2s Oxiran 2 Yl Methanesulfonyl Fluoride
Epoxide Ring-Opening Reactions
The high ring strain of the oxirane ring in [(2S)-oxiran-2-yl]methanesulfonyl fluoride (B91410) makes it susceptible to nucleophilic attack, leading to ring-opening products. These reactions are fundamental to the synthetic utility of this compound, allowing for the introduction of a variety of functional groups with stereochemical control.
Nucleophilic Attack Pathways and Regioselectivity
The ring-opening of the epoxide in [(2S)-oxiran-2-yl]methanesulfonyl fluoride typically proceeds via an S\textsubscript{N}2 mechanism. The regioselectivity of this attack is influenced by the nature of the nucleophile and the reaction conditions.
Under neutral or basic conditions, strong nucleophiles will preferentially attack the less sterically hindered carbon atom of the epoxide ring. This is the terminal methylene (B1212753) carbon (C3), as it is more accessible than the substituted carbon (C2) bearing the methanesulfonyl fluoride group. This pathway is favored due to the minimization of steric hindrance in the transition state.
Conversely, under acidic conditions, the epoxide oxygen is first protonated, enhancing the electrophilicity of the ring carbons. In this scenario, the reaction can exhibit a greater degree of S\textsubscript{N}1 character. Nucleophilic attack may then occur at the more substituted carbon (C2), which can better stabilize the partial positive charge that develops in the transition state. However, the strong electron-withdrawing nature of the adjacent methanesulfonyl fluoride group can disfavor the formation of significant positive charge at C2, making the regioselectivity sensitive to the specific acid catalyst and nucleophile employed.
The following table illustrates the expected regioselectivity for the reaction of this compound with various nucleophiles under different conditions, based on studies of similar 2,3-epoxypropanoates. beilstein-journals.org
| Nucleophile | Conditions | Major Product (Attack at C3) | Minor Product (Attack at C2) |
| Amine (e.g., p-anisidine) | Neutral | High Yield | Low Yield |
| Thiol (e.g., Benzylthiol) | Basic | High Yield | Low Yield |
| Alcohol (e.g., Methanol) | Acidic (Lewis Acid) | Variable | Variable |
Stereochemical Outcomes of Ring-Opening Processes
In accordance with the S\textsubscript{N}2 mechanism, the nucleophilic ring-opening of the epoxide in this compound proceeds with inversion of configuration at the center of attack. When the nucleophile attacks the terminal carbon (C3), the stereochemistry at the chiral C2 center is retained. The resulting product is a 1,2-disubstituted compound with a defined anti stereochemical relationship between the newly introduced nucleophile and the hydroxyl group.
For example, the reaction with an amine would yield a β-amino alcohol with a specific, predictable stereochemistry, which is a valuable motif in the synthesis of chiral ligands and pharmaceutical intermediates.
Catalytic Activation of Epoxide Ring-Opening
The rate and selectivity of the epoxide ring-opening can be significantly enhanced through the use of catalysts. Lewis acids are particularly effective in activating the epoxide ring towards nucleophilic attack. rsc.org By coordinating to the epoxide oxygen, the Lewis acid increases the electrophilicity of the ring carbons, facilitating the ring-opening process even with weaker nucleophiles.
Common Lewis acids used for this purpose include aluminum triflate, which has been shown to be a highly effective catalyst for the alcoholysis of epoxides. rsc.org Dual-catalyst systems, potentially involving a chiral Lewis acid and an amine, can also be employed to achieve high enantioselectivity in the ring-opening of similar epoxides. ucla.edu
The choice of catalyst and reaction conditions can influence the regioselectivity of the reaction, sometimes favoring attack at the more substituted carbon.
Intramolecular Ring-Opening Reactions
The presence of both an electrophilic epoxide and a nucleophilic species within the same molecule can lead to intramolecular ring-opening reactions. While specific studies on this compound are limited, analogous systems demonstrate the potential for such transformations. For instance, if a nucleophilic group were introduced elsewhere in the molecule, it could potentially attack the epoxide ring to form a cyclic product. The regioselectivity of such an intramolecular cyclization would be governed by Baldwin's rules, which predict the favored ring size based on the geometry of the transition state.
Reactivity of the Methanesulfonyl Fluoride Group
The methanesulfonyl fluoride group is a key feature of this compound, imparting significant electrophilicity to the sulfur atom.
Electrophilic Nature and Its Modulation by Substituents
The sulfur atom in the methanesulfonyl fluoride group is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom. This makes it a potent electrophile, susceptible to attack by nucleophiles.
This reactivity is central to the application of sulfonyl fluorides as covalent inhibitors of enzymes, where a nucleophilic residue in the active site (such as serine or threonine) attacks the sulfur atom, displacing the fluoride ion and forming a stable sulfonyl-enzyme adduct.
The reactivity of the methanesulfonyl fluoride group can be modulated by the electronic nature of the substituents attached to the sulfonyl group. In the case of this compound, the adjacent epoxide ring, being an electron-withdrawing group, is expected to enhance the electrophilicity of the sulfur atom.
Reactions of the methanesulfonyl fluoride group often involve the displacement of the fluoride ion. For example, it can react with amines in a process known as the Sulfur Fluoride Exchange (SuFEx) reaction to form sulfamides. nih.gov This reaction may require activation with a Lewis acid in combination with an amine mediator. nih.gov
The following table summarizes the key reactive sites and expected products for this compound.
| Reactive Site | Reagent/Condition | Expected Reaction Type | Primary Product |
| Epoxide Ring (C3) | Strong Nucleophile (e.g., RNH₂) | S\textsubscript{N}2 Ring-Opening | 1-(Alkylamino)-3-(methanesulfonyl- fluoride)propan-2-ol |
| Epoxide Ring | Lewis Acid / Nucleophile | Catalytic Ring-Opening | Regioisomeric substituted propanols |
| Methanesulfonyl Fluoride | Amine / Lewis Acid | Sulfur Fluoride Exchange (SuFEx) | Sulfamide derivative |
Reaction with Various Nucleophiles (excluding biological targets)
The reactivity of this compound towards non-biological nucleophiles is characterized by the chemoselective engagement of either the epoxide or the sulfonyl fluoride. The outcome of such reactions is highly dependent on the nature of the nucleophile, the solvent system, and the reaction temperature.
Generally, hard nucleophiles, such as primary and secondary amines, exhibit a preference for attacking the sulfonyl fluoride group. This reaction proceeds via a nucleophilic substitution at the sulfur center, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide. In contrast, softer nucleophiles may preferentially react with the epoxide ring. The regioselectivity of the epoxide opening is influenced by steric and electronic factors, with attack typically favored at the less substituted carbon atom under neutral or basic conditions.
| Nucleophile | Predominant Reaction Site | Product Type | Typical Conditions |
| Primary Amines (e.g., propylamine) | Sulfonyl Fluoride | Sulfonamide | Aprotic solvent (e.g., THF), Room Temperature |
| Secondary Amines (e.g., diethylamine) | Sulfonyl Fluoride | Sulfonamide | Aprotic solvent (e.g., THF), Room Temperature |
| Thiols (e.g., thiophenol) | Epoxide (less substituted carbon) | Thioether alcohol | Basic conditions (e.g., NaH), Aprotic solvent |
| Azides (e.g., sodium azide) | Epoxide (less substituted carbon) | Azido alcohol | Protic or aprotic polar solvent (e.g., DMF) |
This table represents expected reactivity based on the general principles of epoxide and sulfonyl fluoride chemistry.
Hydrolytic Stability in Controlled Chemical Environments
The hydrolytic stability of this compound is a critical parameter that influences its handling, storage, and reaction conditions. Both the epoxide and sulfonyl fluoride groups can undergo hydrolysis, but their rates are significantly influenced by the pH of the medium.
The sulfonyl fluoride moiety is generally more resistant to neutral hydrolysis compared to other sulfonyl halides like chlorides or bromides. However, its stability decreases under both acidic and, more significantly, basic conditions. Under basic conditions, hydroxide (B78521) ions can directly attack the electrophilic sulfur atom, leading to the formation of a sulfonate salt.
The epoxide ring is susceptible to acid-catalyzed hydrolysis, where protonation of the epoxide oxygen activates the ring towards nucleophilic attack by water. In neutral or basic conditions, the rate of direct hydrolysis of the epoxide is considerably slower.
| Condition | Functional Group | Rate of Hydrolysis | Primary Product |
| Acidic (pH < 5) | Epoxide | Accelerated | Diol |
| Neutral (pH ~7) | Sulfonyl Fluoride & Epoxide | Slow | Stable |
| Basic (pH > 9) | Sulfonyl Fluoride | Accelerated | Sulfonate Salt |
This table outlines the general hydrolytic stability trends.
Reactivity under Reductive and Oxidative Conditions
The response of this compound to reductive and oxidative conditions is largely dictated by the epoxide functionality. The sulfonyl fluoride group is generally stable and unreactive towards a wide range of common oxidizing and reducing agents.
The epoxide ring can be opened reductively using reagents such as lithium aluminum hydride (LiAlH₄). This reaction typically results in the formation of an alcohol. The regioselectivity of the reduction depends on the specific reagent and reaction conditions. Conversely, the compound is stable to many common oxidative conditions due to the high oxidation state of the sulfur atom (+6) and the stability of the C-O and C-C bonds of the epoxide. Strong, unselective oxidizing agents could potentially lead to degradation of the molecule.
Interplay Between Epoxide and Sulfonyl Fluoride Functionalities
The dual-functionality of this compound allows for sophisticated and sequential reaction pathways, where the reactivity of one group can be used to install new functionality before the second group is engaged.
Cooperative Activation in Multi-Step Transformations
While direct cooperative activation where one group electronically influences the other is not a dominant feature, the two functionalities can be used in a cooperative, one-pot fashion. For instance, a carefully chosen bifunctional nucleophile could first react at one site, and a subsequent change in reaction conditions (e.g., addition of a catalyst or change in temperature) could then trigger an intramolecular reaction involving the second functional group, leading to the formation of complex heterocyclic structures.
Sequential Reactivity Profiles
The distinct reactivity of the epoxide and sulfonyl fluoride groups enables a clear sequential approach to synthesis. A common strategy involves the initial reaction of the more labile or selectively reactive group, followed by the transformation of the second.
A typical sequence involves the reaction of an amine with the sulfonyl fluoride group to form a sulfonamide. The resulting molecule, now containing an epoxide-sulfonamide, can undergo a subsequent reaction. For example, the epoxide can be opened by another nucleophile, or it can be subjected to acid-catalyzed rearrangement or hydrolysis, all while the newly formed sulfonamide linkage remains intact. This sequential approach is foundational to its use as a building block in more complex molecular architectures.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Enantiomeric Purity
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of [(2S)-oxiran-2-yl]methanesulfonyl fluoride (B91410). Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus. nih.govnih.gov
In the ¹H NMR spectrum, the protons of the oxirane ring are expected to appear as a complex set of multiplets due to their diastereotopic nature and the small coupling constants typical of three-membered rings. The proton at the chiral center (C2 of the oxirane) would couple to the two diastereotopic protons on the adjacent methylene (B1212753) (CH₂) group and the other two protons on the oxirane ring. The methylene protons adjacent to the sulfonyl fluoride group would also be diastereotopic and appear as distinct signals, each coupled to the proton on the chiral center.
The ¹³C NMR spectrum would show three distinct signals corresponding to the three carbon atoms in the molecule. The chemical shifts would be indicative of their local electronic environments: two carbons for the epoxide ring and one for the methylene group attached to the sulfonyl fluoride moiety. The specific chemical shifts can be predicted based on the influence of the electronegative oxygen and the sulfonyl fluoride group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for [(2S)-oxiran-2-yl]methanesulfonyl fluoride Predicted data based on typical chemical shifts for similar structural motifs.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| H on C2 (oxirane) | ¹H | ~3.5 - 3.8 | Multiplet |
| H on C3 (oxirane) | ¹H | ~2.8 - 3.1 | Multiplet |
| H on C3 (oxirane) | ¹H | ~3.1 - 3.4 | Multiplet |
| H on CH₂ | ¹H | ~3.6 - 4.0 | Multiplet |
| C2 (oxirane) | ¹³C | ~48 - 52 | - |
| C3 (oxirane) | ¹³C | ~45 - 49 | - |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), such as that performed on Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap instruments, can provide a mass measurement with sub-ppm accuracy, allowing for the unambiguous determination of the molecular formula (C₃H₅FO₃S). nih.govmdpi.com
Tandem mass spectrometry (MS/MS) techniques, like collision-induced dissociation (CID), are used to study the fragmentation patterns of the molecular ion. wikipedia.org This provides valuable structural information that corroborates NMR data. For this compound, characteristic fragmentation pathways would likely include:
Cleavage of the C-S bond, leading to the loss of the sulfonyl fluoride group (•SO₂F).
Loss of sulfur dioxide (SO₂), a common fragmentation pathway for sulfonyl compounds. nih.gov
Ring-opening and subsequent fragmentation of the oxirane moiety.
Alpha-cleavage adjacent to the epoxide oxygen. wikipedia.org
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | Nominal m/z |
|---|---|---|
| [M-F]⁺ | C₃H₅O₃S⁺ | 121 |
| [M-SO₂F]⁺ | C₃H₅O⁺ | 57 |
| [M-C₂H₃O]⁺ | CH₂FO₂S⁺ | 97 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule.
The IR spectrum is expected to show strong, characteristic absorption bands for the sulfonyl fluoride and epoxide groups. The key vibrational modes include:
Sulfonyl Group (SO₂): Strong asymmetric and symmetric stretching vibrations are expected in the regions of 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹, respectively.
Sulfur-Fluorine Bond (S-F): A characteristic stretching vibration for the S-F bond.
Epoxide Ring (C-O-C): The asymmetric ring stretch (around 950–810 cm⁻¹) and the symmetric ring stretch or "ring breathing" mode (around 880–750 cm⁻¹) are key identifiers for the oxirane ring. spectroscopyonline.com An additional band for the C-O stretch is typically seen around 1250 cm⁻¹. researchgate.net
C-H Bonds: Stretching vibrations for the aliphatic C-H bonds will appear in the 3000-2850 cm⁻¹ region.
Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak in the IR spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Sulfonyl (SO₂) | Asymmetric Stretch | IR | ~1380 - 1420 | Strong |
| Sulfonyl (SO₂) | Symmetric Stretch | IR | ~1180 - 1210 | Strong |
| Epoxide (C-O-C) | Asymmetric Ring Stretch | IR | ~950 - 860 | Strong |
| Epoxide (C-O-C) | Symmetric Ring Stretch | IR/Raman | ~840 - 780 | Medium-Strong |
Chiroptical Methods for Enantiomeric Excess Determination
As a chiral molecule, verifying the enantiomeric purity of the (2S) isomer is critical. Chiroptical methods are specifically designed for this purpose.
Optical activity is the ability of a chiral compound to rotate the plane of polarized light. wikipedia.org A polarimeter is used to measure this rotation. A solution of enantiomerically pure this compound will exhibit a specific rotation, [α], which is a characteristic physical constant for the compound under defined conditions (e.g., specific wavelength of light, temperature, solvent, and concentration). The measured rotation can be either dextrorotatory (+) or levorotatory (-). libretexts.org
Once the specific rotation of the pure enantiomer is known, the enantiomeric excess (ee) of any synthesized sample can be determined using the following formula: ee (%) = ([α]_observed / [α]_max) x 100 Where [α]_observed is the specific rotation of the sample and [α]_max is the specific rotation of the pure enantiomer.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. researchgate.net The resulting CD spectrum provides information about the molecule's three-dimensional structure. For this compound, the electronic transitions associated with the sulfonyl and oxirane chromophores will give rise to a characteristic CD spectrum with positive or negative peaks (Cotton effects). The sign and intensity of these Cotton effects are unique to the (S)-configuration. The experimental CD spectrum can be compared with spectra predicted by theoretical calculations (e.g., Time-Dependent Density Functional Theory, TDDFT) to confirm the absolute stereochemical assignment. researchgate.net
Chromatographic Techniques for Purity and Stereoisomer Separation
Chromatographic methods are paramount for assessing the chemical purity of the compound and for separating its stereoisomers.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining chemical purity by separating the target compound from any impurities or starting materials. For determining enantiomeric purity, specialized chiral chromatography is required. libretexts.orgnih.gov
Chiral HPLC is the most common method for resolving enantiomers. ntu.edu.sg This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. These differential interactions cause one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks in the chromatogram. nih.govsigmaaldrich.com The relative area of the two peaks can be used to accurately calculate the enantiomeric excess. Common CSPs for separating chiral epoxides are often based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or cyclodextrins. sigmaaldrich.com
Table 4: Summary of Chromatographic Methods for Analysis
| Technique | Purpose | Stationary Phase | Principle of Separation |
|---|---|---|---|
| Reverse-Phase HPLC | Chemical Purity | C18 or C8 silica (B1680970) | Polarity |
| Normal-Phase HPLC | Chemical Purity | Silica or Cyano | Polarity |
| Chiral HPLC | Enantiomeric Purity/Separation | Polysaccharide or Cyclodextrin-based CSP | Formation of transient diastereomeric complexes with differing stabilities |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the enantiomeric purity of chiral compounds. azom.com This method facilitates the separation of enantiomers, allowing for their precise quantification. The separation is achieved using a chiral stationary phase (CSP) that exhibits differential interactions with the (S) and (R) enantiomers.
For compounds like this compound, polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose coated on a silica support, are frequently utilized. The mobile phase, critical for achieving effective separation, typically consists of a non-polar organic solvent like n-hexane mixed with an alcohol such as isopropanol. The ratio of these solvents is meticulously optimized to ensure adequate resolution between the enantiomeric peaks. elte.hu
Detection can be performed using a standard UV detector, although derivatization may be necessary to enhance the chromophore for better sensitivity. researchgate.net Alternatively, a refractive index (RI) detector can be used. For more complex analyses, coupling HPLC with mass spectrometry (LC-MS) provides enhanced specificity and sensitivity. nih.gov In some cases, a pre-column derivatization with a chiral reagent is performed to create diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov
Table 1: Representative Chiral HPLC Parameters
| Parameter | Condition |
|---|---|
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak series) |
| Mobile Phase | n-Hexane/Isopropanol mixture (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 20 - 40 °C |
| Detection | UV at 210-220 nm or Refractive Index (RI) |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful tool for analyzing volatile and semi-volatile compounds. chromatographyonline.com For molecules with lower volatility like this compound, a derivatization step is often required to increase its volatility and thermal stability for GC analysis. researchgate.net For instance, terminal epoxides can be converted into more volatile hydroxy methyl ethers. 222.29.81
The determination of enantiomeric purity via GC is accomplished using a chiral stationary phase, often based on modified cyclodextrins. chromatographyonline.comgcms.cz These CSPs form transient diastereomeric complexes with the enantiomers, leading to different retention times and enabling their separation. azom.com The choice of the specific cyclodextrin (B1172386) derivative and the temperature program of the GC oven are critical parameters that must be optimized for a successful separation.
Flame Ionization Detection (FID) is commonly used due to its high sensitivity for organic compounds. For unambiguous identification of the analyte and any impurities, GC is often coupled with Mass Spectrometry (GC-MS). nih.govnih.gov
Table 2: Typical GC Conditions for Chiral Analysis of Derivatives
| Parameter | Condition |
|---|---|
| Column | Capillary column with a modified cyclodextrin-based chiral stationary phase |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 200 - 250 °C |
| Oven Program | Temperature gradient (e.g., 50°C ramped to 200°C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
X-ray Crystallography of Derivatives for Absolute Configuration Determination
X-ray crystallography stands as the most definitive method for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration. springernature.comnih.gov While this technique is exceptionally powerful, it requires a well-ordered single crystal. researchgate.net Since this compound is a liquid or low-melting solid, it must first be converted into a suitable crystalline derivative.
The process involves reacting the epoxide with a nucleophile to introduce functionalities that promote crystallization. To facilitate the determination of the absolute stereochemistry, it is advantageous to use a reagent containing a heavy atom (e.g., bromine or iodine). The anomalous scattering of X-rays by this heavy atom allows for the reliable assignment of the absolute configuration. researchgate.net Analysis of the resulting diffraction pattern provides precise data on bond lengths, bond angles, and the spatial arrangement of all atoms, thereby confirming the (S) configuration of the chiral center. While challenging for gas-phase molecules, advanced techniques are also being explored for determining the absolute configuration of epoxides in other states. researchgate.netnih.gov
Table 3: Summary of X-ray Crystallography for Absolute Configuration
| Aspect | Description |
|---|---|
| Objective | To unambiguously determine the three-dimensional arrangement of atoms and the absolute stereochemistry. researchgate.net |
| Requirement | A single, high-quality crystal of a solid derivative of the target molecule. |
| Methodology | Reaction of the parent compound to form a crystalline solid, often incorporating a heavy atom to aid in configuration assignment. |
| Outcome | Provides definitive proof of the absolute configuration (e.g., S or R) and detailed structural information. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic landscape of a molecule. For [(2S)-oxiran-2-yl]methanesulfonyl fluoride (B91410), these calculations would predict key structural parameters and reveal the distribution of electrons, which governs its reactivity.
Molecular Geometry: The calculations would provide precise bond lengths, bond angles, and dihedral angles. The geometry is dictated by the hybridization of its atoms and the steric and electronic interactions between the oxirane ring and the methanesulfonyl fluoride group. The highly strained three-membered oxirane ring forces bond angles of approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons, which is a major source of its reactivity. rsc.org
Electronic Properties: Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. nih.gov The strong electron-withdrawing nature of the sulfonyl fluoride (-SO₂F) group significantly influences the electronic properties. This group lowers the energy of adjacent molecular orbitals and creates a significant dipole moment. A Molecular Electrostatic Potential (MEP) map would visualize the electron distribution, highlighting electron-rich areas (like the oxygen atom of the oxirane) and electron-deficient areas (the sulfur atom and the carbons of the epoxide ring), which are susceptible to nucleophilic attack. nih.govresearchgate.net
Below is a table of representative calculated electronic properties for a model sulfonyl fluoride compound, as specific data for [(2S)-oxiran-2-yl]methanesulfonyl fluoride is not available in published literature.
| Property | Representative Value (for a model sulfonamide) | Significance |
| HOMO Energy | -7.5 eV | Indicates the ability to donate electrons; associated with regions of high electron density. |
| LUMO Energy | -1.5 eV | Indicates the ability to accept electrons; associated with electrophilic sites. |
| HOMO-LUMO Gap | 6.0 eV | A larger gap generally implies higher kinetic stability and lower chemical reactivity. nih.gov |
| Dipole Moment | ~4.5 Debye | A high value indicates a polar molecule, suggesting significant charge separation and strong interactions with polar solvents. |
This interactive table contains representative data from computational studies on related sulfonamide structures to illustrate the typical values that would be expected. nih.gov
Conformational Analysis and Energy Landscapes
Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds and the energy associated with them. lumenlearning.comchemistrysteps.com For this compound, the key rotational bond is the C-S bond connecting the oxirane ring to the sulfonyl group.
Rotation around this bond would lead to various staggered and eclipsed conformations. imperial.ac.uk The relative stability of these conformers is determined by steric hindrance and electronic interactions (like dipole-dipole repulsion or stabilizing hyperconjugation effects). fiveable.meutdallas.edu A potential energy surface scan, where the energy is calculated as a function of the dihedral angle of the C-C-S-F bond, would identify the lowest energy (most stable) conformers and the energy barriers to rotation between them. The most stable conformer would likely position the bulky sulfonyl group to minimize steric clash with the oxirane ring. lumenlearning.com Due to the molecule's chirality, its energy landscape will be non-symmetrical, influencing how it interacts with other chiral molecules.
Prediction of Reactivity and Selectivity via Computational Modeling
Computational modeling is exceptionally useful for predicting how a molecule will react. The structure of this compound suggests its reactivity is dominated by the strained epoxide ring, which is prone to ring-opening reactions. researchgate.netacs.org The presence of the potent electron-withdrawing methanesulfonyl fluoride group activates the epoxide ring towards nucleophilic attack.
Computational models can simulate the attack of various nucleophiles on the two carbon atoms of the oxirane ring. Such simulations help predict the regioselectivity of the ring-opening reaction. chemistrysteps.com Under basic or neutral conditions, nucleophilic attack is generally expected at the less sterically hindered carbon atom (C3), following an Sₙ2-like mechanism. masterorganicchemistry.com Under acidic conditions, the reaction may proceed via a transition state with more carbocation character, leading to preferential attack at the more substituted carbon (C2). pressbooks.pub DFT calculations can model the reaction pathways for both scenarios to determine which is energetically more favorable.
Transition State Characterization and Reaction Pathway Simulations
To fully understand a chemical reaction's mechanism and rate, it is essential to characterize the transition state (TS)—the highest energy point along the reaction coordinate. wikipedia.org Computational chemistry allows for the precise location and characterization of transition states for the ring-opening of this compound.
By simulating the approach of a nucleophile, researchers can map the potential energy surface and identify the saddle point corresponding to the TS. researchgate.net Frequency calculations are then performed to confirm the structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. wikipedia.org The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. These simulations can confirm whether the reaction proceeds through a concerted Sₙ2 mechanism or a stepwise process. pressbooks.pub
| Parameter | Description | Computational Insight |
| Reaction Coordinate | The path of minimum energy connecting reactants to products. | Visualizes the geometric changes during the reaction, such as bond breaking and formation. |
| Transition State (TS) | The highest energy structure along the reaction coordinate. wikipedia.org | Its geometry reveals the nature of the bond-breaking/forming process. For an Sₙ2 reaction, it shows the nucleophile and leaving group partially bonded to the carbon. |
| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur (Energy of TS - Energy of Reactants). | A lower Ea indicates a faster reaction. Calculations can compare the Ea for attack at different sites to predict regioselectivity. chemistrysteps.com |
| Imaginary Frequency | A vibrational mode with a negative force constant, unique to a transition state. | Confirms the identified structure is a true saddle point on the potential energy surface and shows the atomic motion that leads to products. |
This interactive table describes key parameters in transition state characterization.
Solvent Effects on Reactivity: Computational Approaches
Solvent can have a profound impact on reaction rates and mechanisms. easychair.orgeasychair.org Computational models can account for these effects using either explicit or implicit solvent models.
Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box around the solute. This method, often used with molecular dynamics (MD) simulations, provides a highly detailed picture of solute-solvent interactions, such as hydrogen bonding. easychair.org
Implicit Solvent Models (Continuum Models): Here, the solvent is treated as a continuous medium with a defined dielectric constant. acs.org The Polarizable Continuum Model (PCM) is a widely used example. This method is computationally less expensive and is effective for modeling how a polar solvent can stabilize charged intermediates or transition states, thereby lowering the activation energy and accelerating the reaction. mdpi.comresearchgate.net For the ring-opening of this compound, a polar protic solvent would be expected to stabilize the developing negative charge on the oxygen atom in the transition state, significantly influencing the reaction outcome. acs.org
Future Directions and Emerging Research Avenues
Development of Novel and More Efficient Stereoselective Synthetic Pathways
The synthesis of enantiomerically pure epoxides is a cornerstone of modern asymmetric synthesis. nih.gov For [(2S)-oxiran-2-yl]methanesulfonyl fluoride (B91410), future research will likely focus on developing more efficient and atom-economical stereoselective synthetic routes. Current methodologies often rely on multi-step sequences, which can be time-consuming and generate significant waste.
One promising avenue is the development of catalytic asymmetric epoxidation methods that can directly introduce the (2S)-oxirane stereocenter with high enantioselectivity. encyclopedia.pub This could involve the use of novel chiral catalysts, potentially based on transition metals or organocatalysts, that can facilitate the epoxidation of a suitable precursor, such as an allylic sulfonyl fluoride.
Another area of exploration is the enzymatic synthesis of the chiral epoxide. Biocatalysis offers the potential for highly selective transformations under mild reaction conditions, reducing the environmental impact of the synthesis. Researchers may explore the use of engineered enzymes to produce the desired (2S)-epoxide with high optical purity.
| Potential Synthetic Strategy | Key Features | Anticipated Advantages |
| Catalytic Asymmetric Epoxidation | Use of novel chiral transition metal or organocatalysts. | High enantioselectivity, potential for high atom economy. |
| Enzymatic Synthesis | Utilization of engineered enzymes. | High stereoselectivity, mild reaction conditions, environmentally friendly. |
| Chiral Pool Synthesis | Starting from readily available chiral precursors. | Access to high enantiopurity, well-established methodologies. |
Exploration of Undiscovered Reactivity Modes and Transformations
The reactivity of [(2S)-oxiran-2-yl]methanesulfonyl fluoride is expected to be dominated by the chemistry of its two functional groups: the epoxide and the sulfonyl fluoride. The epoxide is susceptible to ring-opening reactions with a wide range of nucleophiles. ucalgary.canih.govchemistrysteps.combyjus.commasterorganicchemistry.com Under basic or nucleophilic conditions, the attack is expected to occur at the less substituted carbon of the epoxide, following an SN2 mechanism. ucalgary.camasterorganicchemistry.com In contrast, acid-catalyzed ring-opening would likely proceed via a more SN1-like mechanism, with the nucleophile attacking the more substituted carbon. byjus.com
The sulfonyl fluoride group, on the other hand, is a versatile electrophile that can react with nucleophiles, although it is generally more stable than other sulfonyl halides. mdpi.com This stability allows for selective reactions at the epoxide ring while leaving the sulfonyl fluoride intact.
Future research will likely focus on exploring the interplay between these two functional groups. For example, intramolecular reactions, where a nucleophile generated from the ring-opening of the epoxide attacks the sulfonyl fluoride, could lead to the formation of novel heterocyclic compounds. Furthermore, the development of new catalytic systems could enable previously unknown transformations of this molecule.
Expansion of Its Utility as a Versatile Chemical Building Block
Chiral epoxides are highly valued building blocks in organic synthesis due to their ability to introduce stereocenters and functional groups in a controlled manner. encyclopedia.pubrsc.org The presence of the sulfonyl fluoride group in this compound further enhances its utility, providing a handle for further functionalization.
The ring-opening of the epoxide can generate a variety of difunctionalized chiral molecules that can serve as intermediates in the synthesis of complex natural products and pharmaceuticals. rsc.org For instance, reaction with an amine nucleophile would lead to a chiral amino alcohol, a common motif in many biologically active compounds.
The sulfonyl fluoride group can be used to introduce a sulfonyl moiety into a target molecule, which can be beneficial for its biological activity or physicochemical properties. mdpi.com The development of new methodologies that utilize this compound as a building block will be a key area of future research.
Integration into Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry has emerged as a powerful tool for the synthesis of organic molecules, offering advantages such as improved safety, scalability, and efficiency. acs.orgrsc.orgchemistryworld.com The integration of the synthesis of this compound into a continuous flow process could provide a more sustainable and cost-effective manufacturing route. rsc.org
A flow-based synthesis could involve the use of immobilized catalysts for the stereoselective epoxidation step, allowing for easy separation and reuse of the catalyst. acs.org Furthermore, the precise control over reaction parameters, such as temperature and residence time, offered by flow reactors could lead to improved yields and selectivities. The development of a telescoped continuous flow process, where multiple reaction steps are performed in a single, uninterrupted sequence, would be a significant advancement in the synthesis of this chiral building block. acs.org
Design and Synthesis of Related Chiral Sulfonyl Fluoride Analogues for Enhanced Chemical Reactivity or Selectivity
The design and synthesis of analogues of this compound could lead to compounds with enhanced reactivity or selectivity. For example, the introduction of substituents on the epoxide ring could influence the regioselectivity of the ring-opening reaction.
Furthermore, modification of the sulfonyl fluoride group could modulate its reactivity. For instance, the synthesis of sulfonimidoyl fluoride analogues, where one of the oxygen atoms of the sulfonyl group is replaced by a nitrogen-containing group, could provide access to new chiral building blocks with unique reactivity profiles. nih.govacs.org The development of modular and stereoselective synthetic routes to these analogues will be a key challenge for future research. nih.govacs.org These novel chiral sulfonyl fluoride analogues could find applications as covalent probes for studying biological processes or as building blocks for the synthesis of new therapeutic agents. researchgate.net
Q & A
Q. What are the recommended synthetic routes for [(2S)-oxiran-2-yl]methanesulfonyl fluoride, and how can stereochemical purity be ensured?
- Methodological Answer: The synthesis of chiral epoxide derivatives like this compound typically involves stereoselective epoxidation or nucleophilic substitution. For example, methanesulfonyl fluoride derivatives are often synthesized via sulfonylation of alcohols using methanesulfonyl chloride followed by halogen exchange with fluoride sources (e.g., KF) under anhydrous conditions . To ensure stereochemical purity (S-configuration), chiral catalysts or resolving agents (e.g., Sharpless epoxidation conditions) should be employed. Post-synthesis, enantiomeric excess should be confirmed via chiral HPLC or polarimetry, and purity assessed via H/C NMR (as demonstrated in sulfonamide characterization in ) .
Q. How does the reactivity of this compound differ from non-epoxidized methanesulfonyl fluoride?
- Methodological Answer: The epoxide ring introduces additional reactivity, such as susceptibility to nucleophilic ring-opening reactions (e.g., by water, amines, or alcohols), which must be controlled during experiments. Unlike methanesulfonyl fluoride ( ), the epoxide moiety may react with nucleophiles at the oxirane carbon, altering the compound’s stability and downstream applications. For instance, methanesulfonyl fluoride reacts violently with water to release toxic HF gas , while the epoxide derivative may undergo concurrent hydrolysis of both the sulfonyl fluoride and epoxide groups, requiring rigorous anhydrous conditions .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer: Key techniques include:
- NMR Spectroscopy: H and C NMR to confirm the epoxide structure and stereochemistry (e.g., coupling constants for vicinal protons in oxirane rings, as in ) .
- FTIR: Peaks at ~1300–1150 cm (S=O stretching) and ~800–600 cm (C-F stretching) for sulfonyl fluoride groups .
- Mass Spectrometry: High-resolution MS to verify molecular weight (e.g., calculated molecular formula CHFOS, MW 140.13).
- X-ray Crystallography: For absolute stereochemical confirmation if crystalline derivatives can be obtained.
Advanced Research Questions
Q. How can computational modeling predict the stability and reaction pathways of this compound under varying experimental conditions?
- Methodological Answer: Density Functional Theory (DFT) calculations can model the compound’s electronic structure, predicting sites of nucleophilic attack (e.g., epoxide vs. sulfonyl fluoride reactivity). For example, the LUMO map may indicate higher electrophilicity at the sulfonyl fluoride group compared to the epoxide. Molecular dynamics simulations can further assess hydrolysis kinetics in solvents like DMSO or THF, aligning with experimental observations of methanesulfonyl fluoride’s instability in water .
Q. What strategies mitigate toxicity risks when handling this compound in vitro?
- Methodological Answer: Based on methanesulfonyl fluoride’s hazards ():
- Controlled Environment: Use gloveboxes or fume hoods with HEPA filters to prevent inhalation of volatile degradation products (e.g., HF).
- Personal Protective Equipment (PPE): Acid-resistant gloves, face shields, and fluoropolymer-coated lab coats.
- Emergency Protocols: Immediate decontamination with calcium gluconate gel for skin exposure and HF-neutralizing agents (e.g., hexafluorine) in spill kits .
Q. How do structural modifications (e.g., substituents on the epoxide ring) influence the compound’s biological activity or chemical stability?
- Methodological Answer: Systematic SAR studies can compare this compound with analogs (e.g., 2R-epimer or methyl-substituted derivatives). Stability assays (TGA/DSC for thermal decomposition) and enzymatic inhibition studies (e.g., serine hydrolase targeting) may reveal enhanced reactivity or selectivity. For instance, methanesulfonyl fluoride derivatives are known to act as covalent inhibitors, but the epoxide group could introduce dual reactivity .
Data Contradictions and Limitations
- Toxicity Data Gaps: While methanesulfonyl fluoride is highly toxic (LC = 1 ppm/7H in rats ), the epoxide derivative’s toxicity profile remains unstudied. Assumptions are based on structural analogs, necessitating dedicated in vivo studies.
- Reactivity Assumptions: Epoxide ring-opening pathways are inferred from general oxirane chemistry but require experimental validation for this specific compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
